molecular formula C10H16N2O3 B6616864 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1341281-36-4

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B6616864
CAS RN: 1341281-36-4
M. Wt: 212.25 g/mol
InChI Key: JKALRGGXFYCYJR-UHFFFAOYSA-N
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Description

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a member of the diazaspiro family of compounds, which are a class of heterocycles with a spiro ring system. Diazaspiro compounds are known for their unique properties, such as their ability to act as an electron donor or acceptor, depending on the substituents and the reaction conditions. This particular compound is of interest due to its potential applications in the field of medicinal chemistry, as it has been used in the synthesis of a variety of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood. However, it is believed that the compound acts as an electron donor or acceptor, depending on the substituents and the reaction conditions. This property is believed to be due to the presence of the spiro ring system, which allows the compound to interact with other molecules in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione are not yet fully known. However, it has been shown to have an inhibitory effect on the growth of certain cancer cell lines, as well as having antifungal and antiviral properties. In addition, it has been suggested that the compound may be useful in the treatment of certain neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione in laboratory experiments is its relatively low cost and availability. In addition, the compound can be synthesized in a two-step process, which makes it easy to obtain in large quantities. However, the compound is also highly reactive and can be unstable, which can make it difficult to handle in the lab.

Future Directions

The potential applications of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione are still being explored. Future research could focus on further elucidating the mechanism of action of the compound and its potential therapeutic applications. In addition, further research could be conducted on the synthesis of the compound, as well as on its potential uses in the fields of medicinal chemistry, agrochemistry, and materials science. Finally, further studies could be conducted to identify potential side effects and toxicity of the compound.

Synthesis Methods

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized via a two-step process. The first step involves the treatment of 1-bromo-3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione with sodium hydride in anhydrous dimethylformamide, which results in the formation of the desired product. The second step is the deprotection of the product, which is done by treating the compound with aqueous hydrochloric acid.

Scientific Research Applications

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has been used in the synthesis of a variety of pharmaceuticals, including antimalarial drugs, antiviral agents, and antifungal agents. In addition, it has been used as a starting material in the synthesis of a variety of heterocyclic compounds, including those with potential applications in the fields of medicinal chemistry, agrochemistry, and materials science.

properties

IUPAC Name

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-3-5-12-8(13)10(11-9(12)14)4-6-15-7-10/h2-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKALRGGXFYCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2(CCOC2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

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